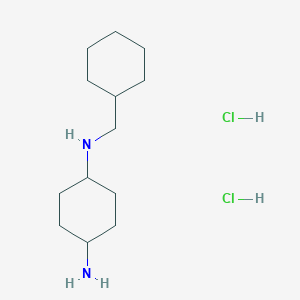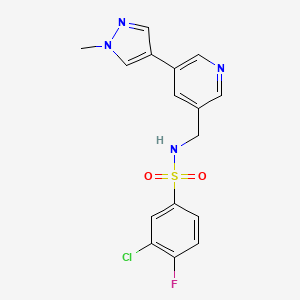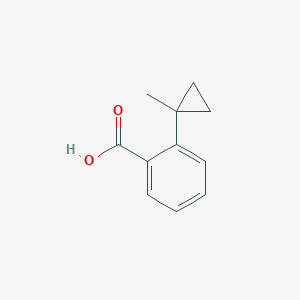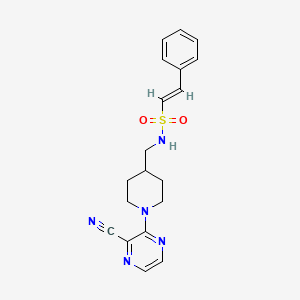
N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide" is a chemical entity that has been studied in the context of various synthetic and pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, stability, and potential biological activities. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, and its phenolic sulfate conjugate has been described, which shares a similar acetamide functional group . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid as a handle in solid-phase peptide synthesis indicates the relevance of phenoxyacetamide structures in synthetic chemistry .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, as seen in the Leuckart synthesis of novel acetamide derivatives with potential pharmacological properties . The synthesis of the title compound, N-(4-amino-2-methoxyphenyl)-acetamide, a related compound, was achieved by reducing N-(2-methoxy-4-nitrophenyl)-acetamide with Pd/C as a catalyst under a hydrogen atmosphere . This method could potentially be adapted for the synthesis of "N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The title compound N-(4-amino-2-methoxyphenyl)-acetamide was crystallized from ethylacetate, indicating that similar compounds can be isolated and characterized using crystallization techniques . The presence of substituents on the phenyl rings, such as amino and methoxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are essential for their application in drug synthesis and other fields. The stability studies of N-tert.-butoxycarbonyl-aminomethylphenoxyacetic acid showed resistance to acidolysis, which is a valuable property for solid-phase peptide synthesis . The reactivity of these compounds under different conditions can be exploited to create a diverse array of derivatives with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as stability, solubility, and reactivity, are important for their practical applications. N-Hydroxyacetaminophen, for example, was found to be moderately unstable at physiological pH and temperature, which is a critical consideration for its potential toxicity . The synthesized acetamide derivatives were also assessed for their cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects, demonstrating the importance of evaluating the biological activities of these compounds .
科学的研究の応用
Novel Therapeutic Agent Synthesis
Research has focused on the synthesis and pharmacological assessment of novel acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Compounds synthesized through multi-step reaction sequences, starting from the Leuckart reaction, have shown promising activities comparable with standard drugs due to the presence of specific functional groups (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016)(source).
Chemoselective Acetylation in Drug Synthesis
Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the application of immobilized lipase for optimizing synthesis processes. This approach demonstrates the efficiency and selectivity of enzyme-catalyzed reactions in producing pharmaceutical intermediates (Deepali B Magadum & G. Yadav, 2018)(source).
Advanced Material Research
Functionalized carbon nanotubes with N-(2-Amino-phenyl)-2-{2-[(2-amino-phenylcarbamoyl)-methoxy]-phenoxy}-acetamide demonstrate the potential in enhancing the photoluminescence properties of europium (III) complexes. This application signifies the role of these compounds in developing new materials for optical and electronic devices (Xiao Feng Li, Y. An, K. T. Lau, Wen Ge Li, & Y. Yin, 2011)(source).
Anti-microbial and Anticancer Properties
Several studies have explored the anti-microbial and anticancer properties of acetamide derivatives. For instance, the synthesis and evaluation of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides have shown anti-microbial activities against various bacterial strains, indicating their potential as antimicrobial agents (Z. Muhi-eldeen, S. K. Al-Zahawei, F. Hussein, S. Salman, M. Nadir, A. Dhahir, & Nida Abdul-Kahq, 1988)(source). Additionally, novel acetamide derivatives have been synthesized and screened for their cytotoxicity on various cancer cell lines, contributing to the search for new anticancer drugs (A. Vinayak, M. Sudha, Kumar S. Lalita, & R. Kumar, 2014)(source).
特性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYCMDTENCYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)




![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)


![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
